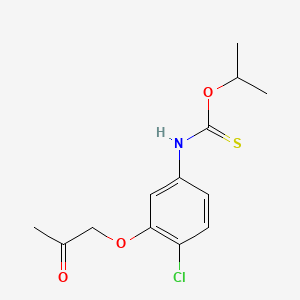

Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

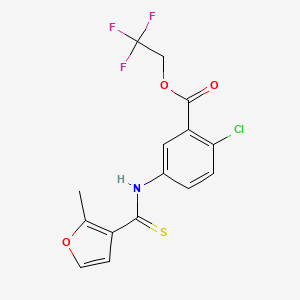

L’acide carbamothioïque, (4-chloro-3-(2-oxopropoxy)phényl)-, ester O-(1-méthyléthyl) est un composé chimique de formule moléculaire C13H16ClNO3S. Ce composé est connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Il est caractérisé par la présence d’un groupe acide carbamothioïque, d’un cycle phényle substitué par un chlore et d’un groupe oxopropoxy, ce qui en fait un composé intéressant pour les chercheurs en chimie, en biologie et dans l’industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide carbamothioïque, (4-chloro-3-(2-oxopropoxy)phényl)-, ester O-(1-méthyléthyl) implique généralement la réaction de l’isothiocyanate de 4-chloro-3-(2-oxopropoxy)phényle avec l’isopropanol. La réaction est réalisée dans des conditions contrôlées, souvent en présence d’un catalyseur pour faciliter le processus d’estérification. Les conditions de réaction, telles que la température et le choix du solvant, sont optimisées pour obtenir un rendement élevé et une pureté élevée du produit final.

Méthodes de production industrielle

Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. L’utilisation de technologies et d’équipements de pointe garantit une qualité et une efficacité constantes dans le processus de production. Des mesures de sécurité et des considérations environnementales sont également prises en compte afin de minimiser l’impact de la production industrielle sur l’environnement.

Analyse Des Réactions Chimiques

Types de réactions

L’acide carbamothioïque, (4-chloro-3-(2-oxopropoxy)phényl)-, ester O-(1-méthyléthyl) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones, selon l’agent oxydant et les conditions de réaction.

Réduction : Les réactions de réduction peuvent convertir le composé en thiols ou en d’autres formes réduites.

Substitution : Le groupe chlore sur le cycle phényle peut subir des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperoxybenzoïque (mCPBA).

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.

Applications De Recherche Scientifique

L’acide carbamothioïque, (4-chloro-3-(2-oxopropoxy)phényl)-, ester O-(1-méthyléthyl) a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme brique de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : La structure unique du composé en fait un candidat potentiel pour l’étude des interactions enzymatiques et des voies biologiques.

Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique ou ingrédient actif dans le développement de médicaments.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.

Mécanisme D'action

Le mécanisme d’action de l’acide carbamothioïque, (4-chloro-3-(2-oxopropoxy)phényl)-, ester O-(1-méthyléthyl) implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. La structure du composé lui permet de se lier à des sites spécifiques sur ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques ou la régulation de l’expression génique.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide carbamothioïque, (4-chloro-3-(2-oxopropoxy)phényl)-, ester O-(2-méthyléthyl)

- Acide carbamothioïque, (4-chloro-3-(2-oxopropoxy)phényl)-, ester O-(1-éthyl)

Unicité

Par rapport à des composés similaires, l’acide carbamothioïque, (4-chloro-3-(2-oxopropoxy)phényl)-, ester O-(1-méthyléthyl) est unique en raison de son groupe ester spécifique, qui influence sa réactivité et son interaction avec les cibles biologiques. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.

Propriétés

Numéro CAS |

165549-92-8 |

|---|---|

Formule moléculaire |

C13H16ClNO3S |

Poids moléculaire |

301.79 g/mol |

Nom IUPAC |

O-propan-2-yl N-[4-chloro-3-(2-oxopropoxy)phenyl]carbamothioate |

InChI |

InChI=1S/C13H16ClNO3S/c1-8(2)18-13(19)15-10-4-5-11(14)12(6-10)17-7-9(3)16/h4-6,8H,7H2,1-3H3,(H,15,19) |

Clé InChI |

IWCUXTPHFLVGKW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)OCC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)